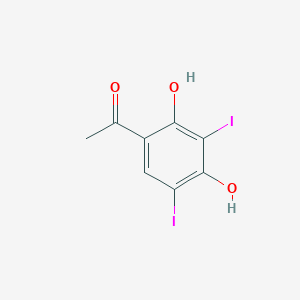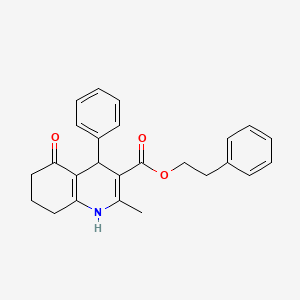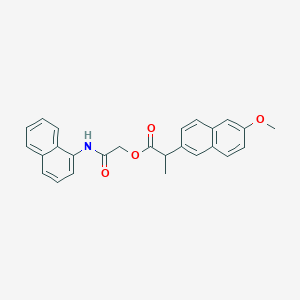![molecular formula C28H27N3O4 B10902535 N-[(1Z)-1-(2,5-dimethoxyphenyl)-3-{(2E)-2-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B10902535.png)
N-[(1Z)-1-(2,5-dimethoxyphenyl)-3-{(2E)-2-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N~1~-[(Z)-2-(2,5-DIMETHOXYPHENYL)-1-({2-[(E,2E)-2-METHYL-3-PHENYL-2-PROPENYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE” is an organic compound characterized by its complex molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N~1~-[(Z)-2-(2,5-DIMETHOXYPHENYL)-1-({2-[(E,2E)-2-METHYL-3-PHENYL-2-PROPENYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE” typically involves multiple steps, including:
Formation of the hydrazino intermediate: This step may involve the reaction of a hydrazine derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Coupling with the methoxyphenyl group: This step involves the reaction of the hydrazino intermediate with a methoxyphenyl derivative, often using a coupling reagent such as EDCI or DCC.
Final assembly: The final step involves the coupling of the intermediate with the benzamide moiety, typically under mild conditions to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
“N~1~-[(Z)-2-(2,5-DIMETHOXYPHENYL)-1-({2-[(E,2E)-2-METHYL-3-PHENYL-2-PROPENYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE” can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield aldehydes or carboxylic acids, while reduction of the carbonyl group may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving its functional groups.
Medicine: As a potential therapeutic agent due to its unique chemical properties.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism by which “N~1~-[(Z)-2-(2,5-DIMETHOXYPHENYL)-1-({2-[(E,2E)-2-METHYL-3-PHENYL-2-PROPENYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE” exerts its effects depends on its specific interactions with molecular targets. These may include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or protein synthesis.
Participating in redox reactions: Influencing cellular oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
N~1~-[(Z)-2-(2,5-DIMETHOXYPHENYL)-1-({2-[(E,2E)-2-METHYL-3-PHENYL-2-PROPENYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE: shares similarities with other compounds containing methoxy, phenyl, hydrazino, and carbonyl groups.
Uniqueness
Unique structural features: The specific arrangement of functional groups in “N~1~-[(Z)-2-(2,5-DIMETHOXYPHENYL)-1-({2-[(E,2E)-2-METHYL-3-PHENYL-2-PROPENYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE” may confer unique chemical properties and biological activities.
Distinct reactivity: The compound’s reactivity may differ from similar compounds due to steric and electronic effects.
Propiedades
Fórmula molecular |
C28H27N3O4 |
|---|---|
Peso molecular |
469.5 g/mol |
Nombre IUPAC |
N-[(Z)-1-(2,5-dimethoxyphenyl)-3-[(2E)-2-[(E)-2-methyl-3-phenylprop-2-enylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C28H27N3O4/c1-20(16-21-10-6-4-7-11-21)19-29-31-28(33)25(30-27(32)22-12-8-5-9-13-22)18-23-17-24(34-2)14-15-26(23)35-3/h4-19H,1-3H3,(H,30,32)(H,31,33)/b20-16+,25-18-,29-19+ |
Clave InChI |
YMTRVZUKTUDCSG-SOPLJYGISA-N |
SMILES isomérico |
C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)/C(=C/C2=C(C=CC(=C2)OC)OC)/NC(=O)C3=CC=CC=C3 |
SMILES canónico |
CC(=CC1=CC=CC=C1)C=NNC(=O)C(=CC2=C(C=CC(=C2)OC)OC)NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4Z)-4-{3,5-dibromo-4-[(4-iodobenzyl)oxy]benzylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B10902465.png)
![5-(4-chlorophenyl)-N-[(E)-(2,4-dichlorophenyl)methylidene]-4-(trifluoromethyl)-1,3-thiazol-2-amine](/img/structure/B10902470.png)
![(5E)-5-(3-bromobenzylidene)-3-{[(3-bromophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10902475.png)
![N'-[(1E)-2-methylcyclohexylidene]pentanehydrazide](/img/structure/B10902482.png)
![(4E)-4-[(1-ethyl-1H-pyrazol-4-yl)methylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10902490.png)


![N'-[(1E)-1-(biphenyl-4-yl)propylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B10902504.png)
![N'-[(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-methyl-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B10902524.png)

![4-[3-(Butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-ethoxy-3-nitrophenol](/img/structure/B10902533.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B10902539.png)

